molecular formula C9H13NO3 B8411986 methyl (2S)-2-cyclopentyl-2-isocyanatoacetate

methyl (2S)-2-cyclopentyl-2-isocyanatoacetate

Cat. No.: B8411986
M. Wt: 183.20 g/mol
InChI Key: HSFRPAJFWVHJBW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is an organic compound that features both an ester and an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate typically involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base to form the corresponding carbamate. This intermediate is then treated with phosgene to yield the desired isocyanate compound. The reaction conditions generally require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risks associated with handling toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-2-cyclopentyl-2-isocyanatoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine and threonine residues .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl (2S)-2-cyclopentyl-2-isocyanatoacetate

InChI

InChI=1S/C9H13NO3/c1-13-9(12)8(10-6-11)7-4-2-3-5-7/h7-8H,2-5H2,1H3/t8-/m0/s1

InChI Key

HSFRPAJFWVHJBW-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1CCCC1)N=C=O

Canonical SMILES

COC(=O)C(C1CCCC1)N=C=O

Origin of Product

United States

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